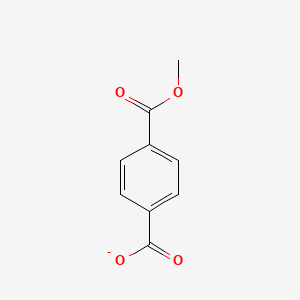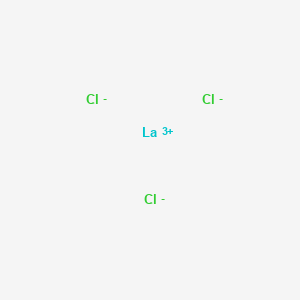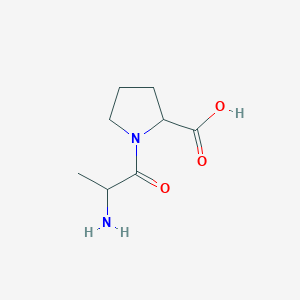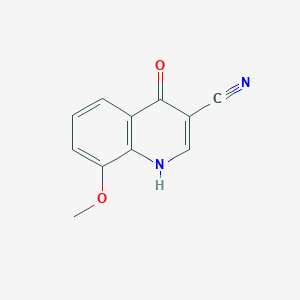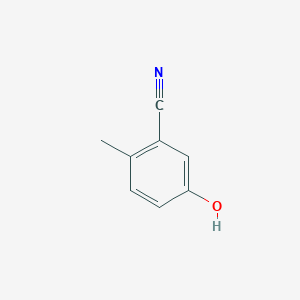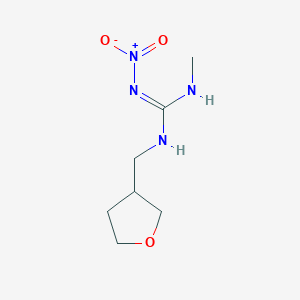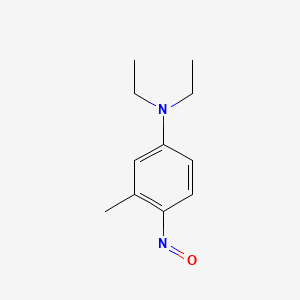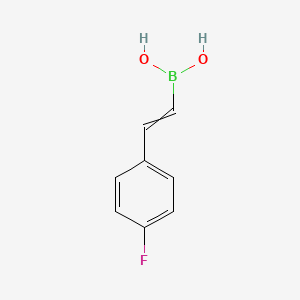
(E)-4-fluorostyrylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Trans-2-(4-Fluorophenyl)vinylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluorobenzaldehyde with a boronic acid derivative under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of trans-2-(4-Fluorophenyl)vinylboronic acid often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: Trans-2-(4-Fluorophenyl)vinylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes .
科学研究应用
Trans-2-(4-Fluorophenyl)vinylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which trans-2-(4-Fluorophenyl)vinylboronic acid exerts its effects involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group reacts with halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules .
相似化合物的比较
Uniqueness: Trans-2-(4-Fluorophenyl)vinylboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule . This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
属性
分子式 |
C8H8BFO2 |
|---|---|
分子量 |
165.96 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChI 键 |
GBNJRIQSFJFDII-UHFFFAOYSA-N |
规范 SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
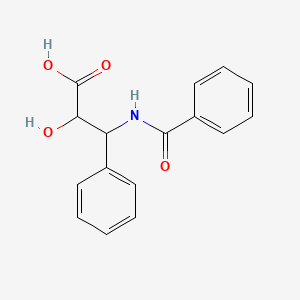

![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
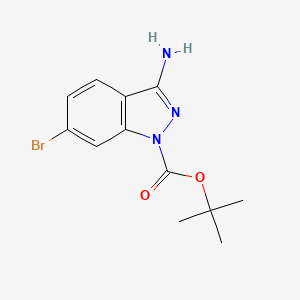
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
